![molecular formula C14H13ClN2O B2435907 1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one CAS No. 2411236-05-8](/img/structure/B2435907.png)
1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one
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Description
The compound “1-(9-Chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one” belongs to a class of compounds known as pyrazinoindoles . Pyrazinoindoles have been studied since 1997 for their potential in medicinal chemistry . They have been shown to be effective at melatonin and adenosine receptors .
Synthesis Analysis
The synthesis of pyrazinoindoles involves cyclization reactions, which can be performed with or without using metal catalysts . A specific example of a synthesis reaction involves an SN2 reaction between 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one and 1-aryl-4-chloropropylpiperazines .Molecular Structure Analysis
The molecular structure of pyrazinoindoles involves a pyrazino[1,2-a]indole nucleus . Structural modifications of this nucleus have shown that (3,4-dihydro)pyrazino[1,2-a]indoles and (3,4-dihydro)-pyrazino[1,2-a]indol-1-ones were efficient .Chemical Reactions Analysis
The chemical reactions involving pyrazinoindoles include Michael reactions, metal-catalyzed and metal-free cyclization reactions . In one example, an SN2 reaction between 3,4-dihydropyrazino[1,2-a]indol-1(2H)-one and 1-aryl-4-chloropropylpiperazines gave a rapid access to pyrazinoindolones .Future Directions
properties
IUPAC Name |
1-(9-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indol-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c1-2-14(18)16-6-7-17-10(9-16)8-11-12(15)4-3-5-13(11)17/h2-5,8H,1,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFAYMISGDWAFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCN2C(=CC3=C2C=CC=C3Cl)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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